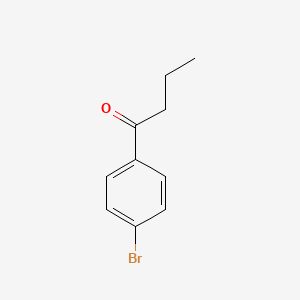

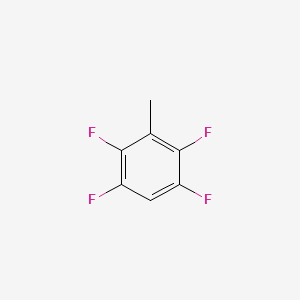

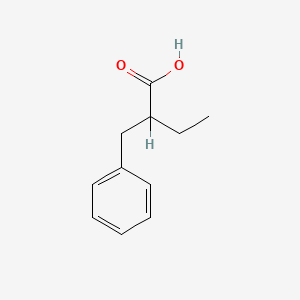

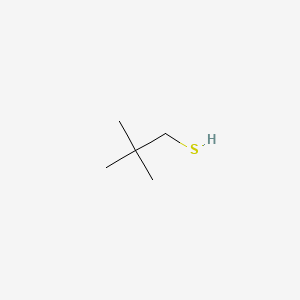

![molecular formula C27H18N6Na2O7 B1329484 Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt CAS No. 2829-42-7](/img/structure/B1329484.png)

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps, including bromination, azidonation, and reduction, as seen in the synthesis of 3,5-bis(aminomethyl)benzoic acid . The preparation of hypervalent iodine reagents derived from 3-iodosylbenzoic acid also illustrates the complexity and precision required in synthesizing such compounds . These methods highlight the potential pathways that could be adapted for the synthesis of the compound , considering its complex structure involving azo and imino groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be quite intricate, as demonstrated by the X-ray analysis of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, which forms dimers with an unusual shape for mesogens . The gas-phase electron diffraction and theoretical calculations used to determine the structures of benzoic acid and 2-hydroxybenzoic acid also reveal the importance of conformation and internal hydrogen bonding in determining the molecular geometry . These studies suggest that the molecular structure of "Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt" would also be complex and potentially feature significant internal bonding.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can vary widely. For instance, the recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid can be easily recovered from reaction mixtures, indicating a level of stability and reusability in chemical reactions . The intermolecular hydrogen bonds observed in the crystal structure of the 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid complex also suggest that benzoic acid derivatives can participate in a variety of chemical interactions . These insights could be relevant to understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For example, the presence of large branches and substituted aryl rings in certain benzoic acids can lead to liquid crystalline behavior at high temperatures . The crystal and molecular structure analyses provide information on the packing and association of molecules, which are critical for understanding the material properties of these compounds . These properties are essential for predicting the behavior of "Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt" in various environments and applications.

Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bonding

Jin et al. (2014) explored organic salts derived from benzoic acid derivatives, focusing on their crystal structures and hydrogen bonding interactions. They discovered that these compounds form complex 3D frameworks due to their extensive intermolecular hydrogen bonds and other noncovalent interactions (Jin et al., 2014).

Electrochemical Behavior

Nigović et al. (2005) conducted electroanalytical studies on biologically active azosalicylic acids, including a derivative of benzoic acid. They developed a sensitive analytical method using square-wave voltammetry based on the adsorptive stripping technique (Nigović et al., 2005).

Liquid Crystalline Compounds

Hadi and Jber (2017) synthesized liquid crystalline compounds derived from di- and tri-hydroxy benzoic acids. Their study included characterizing these compounds using various techniques and discussing their liquid crystalline properties (Hadi & Jber, 2017).

Biological Activity

Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, which showed antimicrobial and molluscicidal activity. This highlights the potential of benzoic acid derivatives in medicinal and biological research (Orjala et al., 1993).

Coordination Polymers

Ji et al. (2012) reported on the synthesis, crystal structures, and properties of coordination polymers involving benzoic acid derivatives. They found that these polymers exhibit structural diversity and potential for various applications due to their unique properties (Ji et al., 2012).

Mécanisme D'action

Target of Action

Direct Yellow 26, also known as DIRECT FAST LIGHT YELLOW 2G, Direct Fast Yellow 5GL, or Benzoic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt, is primarily used as a dyeing agent . Its primary target is cotton fabrics , where it binds to the fibers and imparts a yellow color.

Mode of Action

The mode of action of Direct Yellow 26 involves adsorption onto cotton fibers . The dye molecules interact with the cotton fibers, binding to them and imparting their color. This process is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers.

Pharmacokinetics

The dye’s solubility and stability are important factors that influence its effectiveness as a dyeing agent .

Result of Action

The result of Direct Yellow 26’s action is the imparting of a yellow color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a change in color. The intensity of the color can be controlled by adjusting the concentration of the dye.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N6O7.2Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCOTXHFDDRSDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N6Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062655 | |

| Record name | Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2829-42-7 | |

| Record name | Direct Yellow 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002829427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxybenzoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.